molecular formula C39H80O20 B7908952 m-PEG19-alcohol

m-PEG19-alcohol

Cat. No.: B7908952
M. Wt: 869.0 g/mol
InChI Key: VRCXDIVMTHNVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG19-alcohol: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It plays a crucial role in joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG19-alcohol involves the polymerization of ethylene oxide, followed by the introduction of a hydroxyl group at the terminal end. The reaction typically requires an initiator, such as methanol, and a catalyst, such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and functionality .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of a catalyst. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in PROTAC synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

m-PEG19-alcohol functions as a linker in PROTACs, which consist of two distinct ligands connected by the linker. One ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

  • m-PEG12-alcohol
  • m-PEG24-alcohol
  • m-PEG34-alcohol

Comparison: m-PEG19-alcohol is unique due to its specific molecular weight and length, which provide optimal properties for use in PROTAC synthesis. Compared to shorter or longer PEG linkers, this compound offers a balance between flexibility and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H80O20/c1-41-4-5-43-8-9-45-12-13-47-16-17-49-20-21-51-24-25-53-28-29-55-32-33-57-36-37-59-39-38-58-35-34-56-31-30-54-27-26-52-23-22-50-19-18-48-15-14-46-11-10-44-7-6-42-3-2-40/h40H,2-39H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCXDIVMTHNVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025069
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56-Nonadecaoxaoctapentacontan-58-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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